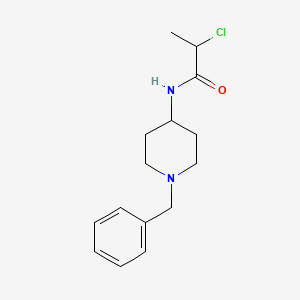

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide

Description

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide is a synthetic organic compound with the molecular formula C₁₅H₂₁ClN₂O . Its structure features a piperidine ring substituted at the 4-position with a benzyl group and a 2-chloropropanamide moiety. Key identifiers include:

- SMILES: CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)Cl

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIKFLBCYBWMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloropropanamide typically involves the reaction of 1-benzylpiperidine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve 1-benzylpiperidine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.

- Stir the reaction mixture for several hours at room temperature.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.

- The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The purification steps may include large-scale crystallization and advanced chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanamide group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and controlled temperatures.

Major Products

Substitution: Formation of N-(1-benzylpiperidin-4-yl)-2-substituted propanamides.

Reduction: Formation of N-(1-benzylpiperidin-4-yl)-2-propanol.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of piperidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structural motifs displayed promising antiproliferative activity against leukemia cells, suggesting that N-(1-benzylpiperidin-4-yl)-2-chloropropanamide may possess similar properties .

Neuropharmacological Effects

The piperidine moiety is often associated with neuropharmacological activities. Research indicates that compounds containing piperidine structures can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The specific interactions of this compound with receptors such as dopamine and serotonin are areas of ongoing investigation.

Pain Management

Given its structural characteristics, this compound may be explored for its analgesic properties. Compounds that influence pain pathways through modulation of receptor activity could provide new avenues for pain management therapies.

Antiviral Activity

Emerging research suggests that similar compounds have exhibited antiviral properties. The ability to modulate immune responses or inhibit viral replication pathways positions this compound as a candidate for further investigation in antiviral drug development.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-chloropropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with sigma receptors, which are involved in regulating intracellular calcium homeostasis and cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Piperidine-Based Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Piperidine Substitution Patterns

- Positional Isomerism : Unlike W-15 and W-18 (2-phenylethyl-2-piperidinylidene sulfonamides), the target compound features a 4-benzylpiperidine scaffold. This substitution pattern significantly impacts receptor binding; for example, fentanyl’s 4-piperidinyl group enhances μ-opioid receptor affinity, whereas 2-piperidinylidene derivatives like W-15 show weaker activity .

- Benzyl vs.

Functional Group Contributions

- Chloropropanamide vs. Sulfonamide : The 2-chloropropanamide moiety in the target compound differs from the sulfonamide group in W-13. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could explain W-15’s higher logP and altered pharmacokinetics .

- Halogen Effects: The chlorine atom in 2-chloropropanamide enhances electrophilicity, making the compound reactive in nucleophilic substitutions (e.g., amination reactions to form quinazolin-4-amines) .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-chloropropanamide, also known by its CAS number 334974-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The compound features a piperidine ring substituted with a benzyl group and a chloropropanamide moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 240.75 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

This compound exhibits biological activity primarily through modulation of neurotransmitter systems. It has been studied for its potential as an antagonist of chemokine receptors, particularly CCR3, which plays a role in inflammatory responses and is implicated in various diseases, including asthma and allergic reactions .

Key Findings:

- CCR3 Antagonism: The compound has shown promise in inhibiting eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating its potential utility in treating conditions characterized by eosinophilic inflammation .

- Neuroprotective Properties: Preliminary studies suggest that derivatives of benzylpiperidine compounds can provide neuroprotection, which may be beneficial in neurodegenerative diseases like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that variations in the piperidine and chloropropanamide components can significantly affect receptor binding affinity and potency.

Notable SAR Insights:

- The presence of the benzyl group is crucial for maintaining receptor interaction.

- Substituents on the piperidine ring can enhance or diminish biological activity depending on their electronic and steric properties.

1. CCR3 Antagonists

A study explored the development of N-(ureidoalkyl)-benzyl-piperidines as potent CCR3 antagonists. The introduction of specific substituents improved binding potency from micromolar to low nanomolar ranges, showcasing the importance of structural modifications .

2. Neuroprotective Effects

Research on multi-target-directed ligands (MTDLs) indicated that compounds similar to this compound could inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, providing insights into their potential use in Alzheimer's disease management .

Q & A

Q. What methodologies are recommended for investigating metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.